N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a thiophene ring, and a benzamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and an appropriate halide.
Attachment of the Benzamide Moiety: The benzamide group can be attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide can be compared with other similar compounds, such as:
N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(methoxy)benzamide: This compound has a methoxy group instead of a propan-2-yloxy group, leading to different chemical and biological properties.
N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-(ethoxy)benzamide:
Properties
Molecular Formula |
C22H30N2O2S |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H30N2O2S/c1-16(2)26-19-8-6-18(7-9-19)22(25)23-15-20(21-5-4-14-27-21)24-12-10-17(3)11-13-24/h4-9,14,16-17,20H,10-13,15H2,1-3H3,(H,23,25) |
InChI Key |
KSAZRYSJLKUEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC(C)C)C3=CC=CS3 |
Origin of Product |
United States |
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